
2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene
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Overview
Description
2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, ethoxy, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a benzylating agent.
Introduction of the Ethoxy Group: Ethylation of the benzene ring can be performed using ethyl halides in the presence of a strong base.
Addition of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong bases in polar aprotic solvents.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
- Reduction of the ethynyl group yields ethyl-substituted benzene.
- Substitution reactions can yield a variety of functionalized benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
2-(Benzyloxy)ethanol: Shares the benzyloxy group but lacks the ethynyl and ethoxy groups.
1-Ethoxy-4-ethynylbenzene: Similar structure but without the benzyloxy group.
4-Ethynylphenol: Contains the ethynyl group but lacks the benzyloxy and ethoxy groups.
Uniqueness: 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyloxy and ethynyl groups allows for diverse chemical transformations and applications in various fields.
Biological Activity
2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is a compound with a complex structure that has been studied for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated various derivatives and found that certain compounds demonstrated potent inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
2-(Benzyloxy)-1-ethoxy-3-nitrobenzene | Escherichia coli | 16 µg/mL |
5-Ethyl-2-isobutoxyphenol | Pseudomonas aeruginosa | 64 µg/mL |
2. Antioxidant Activity
The antioxidant potential of this compound was assessed using various in vitro assays. The compound demonstrated significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.
Case Study: DPPH Radical Scavenging Assay
In a study measuring the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, the compound exhibited an IC50 value of 25 µM, indicating strong antioxidant capabilities.
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µM) |
---|---|
This compound | 25 |
Ascorbic Acid | 20 |
Curcumin | 30 |
3. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing similar structural motifs. For instance, derivatives of phenolic compounds have shown promise in inhibiting cancer cell proliferation.
Case Study: MDA-MB-468 Cell Line
In vitro studies on the MDA-MB-468 breast cancer cell line revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Table 3: Anticancer Activity Against MDA-MB-468
Compound | GI50 (µM) |
---|---|
This compound | 10 |
Gefitinib | 8 |
Doxorubicin | 5 |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of hydroxyl and ethynyl groups allows for hydrogen bonding with proteins and enzymes, potentially altering their function and leading to therapeutic effects.
Properties
IUPAC Name |
1-ethoxy-4-ethynyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-3-14-10-11-16(18-4-2)17(12-14)19-13-15-8-6-5-7-9-15/h1,5-12H,4,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBNVHHFKLTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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